西洛布拉定(盐酸盐)

描述

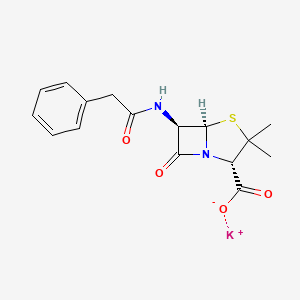

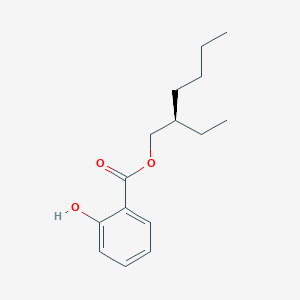

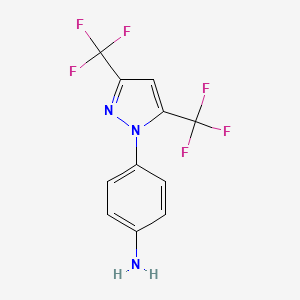

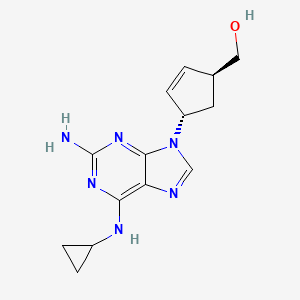

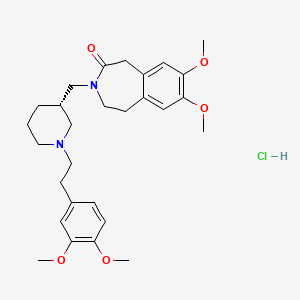

Cilobradine hydrochloride is a compound with the chemical formula (S)-(+)-7,8-Dimethoxy-3-[[1-(2-(3,4-dimethoxyphenyl)ethyl)-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride .

Synthesis Analysis

The synthesis of Cilobradine involves a linear three-compartment model . The typical Vss was large (~100 l) and CL was 21.5 l/h . Covariate analysis revealed a statistically significant but clinically irrelevant relation between KA and dose .科学研究应用

Impact on Ionic Currents in Cells

Cilobradine (CIL, DK-AH269) has been studied for its effects on different types of membrane ionic currents in cells. In a study by Lu, Lu, and Wu (2020), it was found that CIL, an inhibitor of hyperpolarization-activated cation current (Ih), significantly suppressed the density of hyperpolarization-evoked Ih in pituitary tumor (GH3) cells and heart-derived H9c2 cells. This indicates CIL's potential influence on the functional activities of electrically excitable cells (Lu, Lu, & Wu, 2020).

Cardiac Pacemaker Current Blockade

Cilobradine has been shown to reduce the amplitude of the cardiac pacemaker current (If) without altering its voltage dependence or kinetics of channel activation, as found in research by Van Bogaert and Pittoors (2003). This study highlighted cilobradine's use-dependent blockade of If, which was stronger and faster than that of zatebradine (Van Bogaert & Pittoors, 2003).

Pharmacokinetic Characteristics

The population pharmacokinetic characteristics of cilobradine were evaluated by Fliss et al. (2008), indicating its linear three-compartment model behavior in plasma. The study provided insights into its pharmacokinetics, useful for simulating and evaluating different dosing regimens in clinical trials (Fliss et al., 2008).

Role in Chronic Heart Failure

Cilobradine has been observed to improve left ventricular function and remodeling in canine models with coronary embolization-induced chronic heart failure. Cheng et al. (2007) demonstrated that cilobradine, similar to β-blockers, contributed to improved cardiac function and was linked with restored protein levels of SERCA2a and improved function of RyR2 (Cheng et al., 2007).

Postischemic Cardiac Recovery

A study by Schmitz‐Spanke et al. (2004) indicated that cilobradine positively affected postischemic cardiac recovery in rabbits. This study provided evidence of cilobradine's potential in reducing infarct size without negative inotropic effects, suggesting its therapeutic utility in treating postischemic dysfunction (Schmitz‐Spanke et al., 2004).

Bradycardic and Proarrhythmic Properties

The bradycardic and proarrhythmic properties of sinus node inhibitors, including cilobradine, were investigated by Stieber et al. (2006). Their study highlighted that cilobradine blocks If in sinoatrial node cells leading to slower and dysrhythmic spontaneous action potentials, suggesting a proarrhythmic potential (Stieber et al., 2006).

Effects on Calcium-handling Proteins

In 2006, Cheng and colleagues also focused on the impact of cilobradine on calcium-handling proteins in chronic heart failure (CHF). Their study proposed that cilobradine's beneficial effects in CHF are potentially linked to the normalization of altered calcium-handling proteins, suggesting a mechanism for its therapeutic effects in heart failure (Cheng et al., 2006).

Influence on Visual Response

Research by Maccarone et al. (2004) compared the effect of cilobradine on the electroretinogram (ERG) response in rodents. The study indicated that while cilobradine was more effective in inducing bradycardia than zatebradine, it had a comparatively less significant effect on the visual response. This suggests cilobradine's differential impact on HCN channels in the heart versus retinal neurons (Maccarone et al., 2004).

安全和危害

未来方向

While the specific future directions for Cilobradine are not mentioned in the search results, it’s worth noting that research into its uses and effects is ongoing . For example, it has been studied for its potential use in treating conditions such as depression, arrhythmia, nerve pain, and epilepsy .

属性

IUPAC Name |

3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582024 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cilobradine (hydrochloride) | |

CAS RN |

186097-54-1 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。